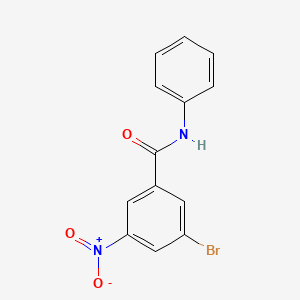

3-Bromo-5-nitro-N-phenylbenzamide

Description

3-Bromo-5-nitro-N-phenylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position, a nitro group at the 5-position, and an N-phenyl substituent. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aniline derivatives under controlled conditions, as seen in analogous compounds .

Properties

IUPAC Name |

3-bromo-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLACAYFEFRSXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Intermediate Route

The most straightforward method involves converting 3-bromo-5-nitrobenzoic acid into its acid chloride using thionyl chloride (SOCl₂), followed by reaction with aniline.

Procedure :

-

Acid Chloride Formation :

-

3-Bromo-5-nitrobenzoic acid (1.0 equiv) is refluxed with excess SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM) at 60°C for 4 hours. The mixture is concentrated under vacuum to yield 3-bromo-5-nitrobenzoyl chloride.

-

-

Amidation with Aniline :

-

The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of aniline (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and silica gel chromatography.

-

Yield : 75–85%.

Key Advantages : High selectivity and scalability.

Palladium-Catalyzed Bromination of N-Phenyl-5-nitrobenzamide

Late-Stage C–H Bromination

Palladium-catalyzed bromination enables direct functionalization of the benzamide scaffold. This method avoids pre-functionalized starting materials.

Procedure :

-

Substrate Preparation :

-

N-Phenyl-5-nitrobenzamide is synthesized via EDCI/HOBt-mediated coupling of 5-nitrobenzoic acid and aniline.

-

-

Bromination :

-

A mixture of N-phenyl-5-nitrobenzamide (1.0 equiv), N-bromosuccinimide (NBS, 1.2 equiv), Pd(OAc)₂ (0.1 equiv), and trifluoroacetic acid (TFA) in DCM is stirred at 60°C for 6 hours. The reaction is quenched with NaHCO₃, and the product is purified via column chromatography.

-

Yield : 65–70%.

Mechanistic Insight : Pd(II) facilitates electrophilic aromatic substitution at the meta position relative to the nitro group.

Sequential Nitration and Bromination of N-Phenylbenzamide

Nitration Followed by Bromination

This two-step approach modifies the parent N-phenylbenzamide through directed nitration and bromination.

Procedure :

-

Nitration :

-

N-Phenylbenzamide is treated with fuming HNO₃ (2.0 equiv) in concentrated H₂SO₄ at 0°C to yield N-phenyl-3-nitrobenzamide.

-

-

Bromination :

-

The nitro intermediate is reacted with Br₂ (1.1 equiv) in the presence of FeBr₃ (0.1 equiv) at 50°C for 8 hours.

-

Yield : 60–68%.

Challenges : Requires careful control of reaction conditions to avoid over-bromination.

Coupling of 3-Bromo-5-nitrobenzoyl Chloride with Aniline Derivatives

Use of Coupling Agents

Alternative coupling agents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) enhance reaction efficiency under mild conditions.

Procedure :

-

3-Bromo-5-nitrobenzoic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) are mixed in DMF. After 10 minutes, aniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

Yield : 80–88%.

Advantages : Avoids acid chloride handling; suitable for sensitive substrates.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Conditions | Advantages |

|---|---|---|---|---|

| Acid Chloride Route | SOCl₂, Aniline | 75–85 | Reflux, 4–12 hours | High yield, scalable |

| Pd-Catalyzed Bromination | Pd(OAc)₂, NBS, TFA | 65–70 | 60°C, 6 hours | Direct C–H activation |

| Sequential Functionalization | HNO₃, Br₂, FeBr₃ | 60–68 | 0–50°C, 8–12 hours | Uses simple reagents |

| HATU-Mediated Coupling | HATU, DIPEA | 80–88 | Room temperature, 24 h | Mild conditions, no acidic byproducts |

Challenges and Optimization Strategies

-

Regioselectivity : The nitro group directs bromination to the meta position, but competing para substitution may occur without careful catalyst selection.

-

Purification : Silica gel chromatography is critical due to the polar nature of nitro and amide groups.

-

Scale-Up : The HATU method, while efficient, becomes cost-prohibitive at industrial scales compared to the acid chloride route .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted by other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

Substitution: Products with different functional groups replacing the bromine or nitro groups.

Reduction: 3-Bromo-5-amino-N-phenylbenzamide.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

3-Bromo-5-nitro-N-phenylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The structural features of 3-Bromo-5-nitro-N-phenylbenzamide can be compared to the following analogs:

Key Observations :

- Electron-Withdrawing Groups : The nitro group in 3-Bromo-5-nitro-N-phenylbenzamide enhances electrophilic substitution reactivity compared to analogs with only bromo substituents (e.g., 5-Bromo-2-nitro-N-phenylaniline) .

- Fluorinated Derivatives : Compounds like those in and exhibit higher lipophilicity and resistance to enzymatic degradation due to trifluoromethyl/trifluoromethoxy groups, making them more suitable for in vivo applications.

- Steric Effects : The N-phenyl group in the target compound may hinder crystal packing compared to N,N-dimethyl analogs, affecting solubility and crystallization behavior .

Structural and Crystallographic Insights

- Hydrogen Bonding : Unlike 5-Bromo-3-nitrobenzene-1,2-diamine , which forms intramolecular H-bonds, the amide group in 3-Bromo-5-nitro-N-phenylbenzamide facilitates intermolecular hydrogen bonds, influencing crystal packing and stability .

- Validation Tools : Programs like SHELXL and ORTEP-3 are critical for resolving structural ambiguities in such brominated analogs, particularly in distinguishing nitro group orientations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.